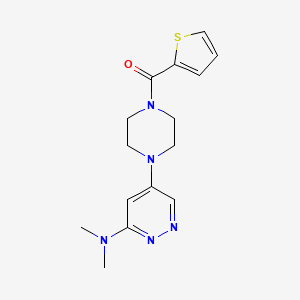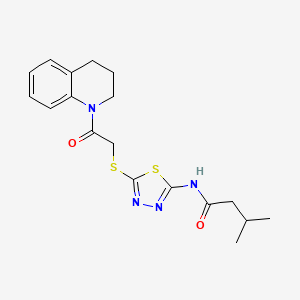
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a pyridazine ring, a piperazine ring, and a thiophene ring
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Could be used to study enzyme interactions or receptor binding.
Medicine
Therapeutics: Possible use in the development of new medications, particularly those targeting neurological or inflammatory conditions.
Industry
Material Science: Applications in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
Pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects . These include antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that the compound might interact with its targets by modulating ion channels or other cellular processes.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives , it’s likely that multiple pathways are affected. These could potentially involve pathways related to cell signaling, inflammation, and cell proliferation, among others.
Pharmacokinetics
The lipinski rule, which predicts good absorption or permeation, is followed by similar compounds . This suggests that the compound might have favorable bioavailability.
Result of Action
Given the broad range of biological activities associated with pyridazinone derivatives , the compound likely induces a variety of cellular responses. These could potentially include changes in cell signaling, gene expression, and cellular metabolism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature has been found to significantly impact the protonation degree of certain dimethylamino derivatives . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring can be synthesized through cyclization reactions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through condensation reactions.
Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could occur at the pyridazine or piperazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced ring systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(phenyl)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.
(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(furan-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone might confer unique electronic properties, making it distinct from its analogs with phenyl or furan rings. This could influence its reactivity, binding affinity, and overall efficacy in various applications.
Eigenschaften
IUPAC Name |
[4-[6-(dimethylamino)pyridazin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-18(2)14-10-12(11-16-17-14)19-5-7-20(8-6-19)15(21)13-4-3-9-22-13/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTXAEOXZAFYEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(3-Formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2412567.png)
![N-[(2-chlorophenyl)methyl]-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2412568.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2412569.png)
![2-[(8Z)-5-Ethoxy-8-(phenylimino)-8H-[1,2,4]triazolo[3,2-c][1,4]thiazin-6-yl]-N,2-diphenylethanethioamide](/img/structure/B2412570.png)
![4-(3-bromobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2412571.png)


![Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2412578.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2412583.png)




